2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfonamide group, and finally the attachment of the fluorophenyl group. Common reagents used in these reactions include ethyl bromide, methanesulfonyl chloride, and 2-fluoroaniline. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the triazole ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamide or triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring might interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-CHLOROPHENYL)ACETAMIDE
- 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-BROMOPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability compared to its chloro- or bromo-substituted analogs.
Properties
Molecular Formula |
C21H24FN5O3S2 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H24FN5O3S2/c1-4-26-19(13-27(32(3,29)30)16-11-9-15(2)10-12-16)24-25-21(26)31-14-20(28)23-18-8-6-5-7-17(18)22/h5-12H,4,13-14H2,1-3H3,(H,23,28) |
InChI Key |
HNXHUWJBNNAPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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